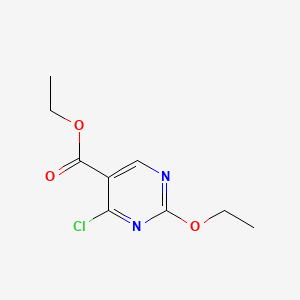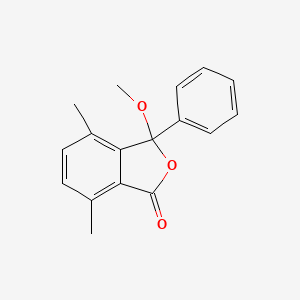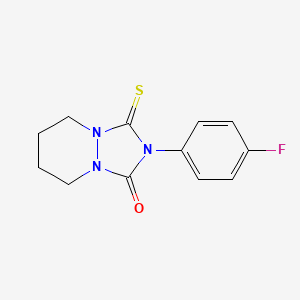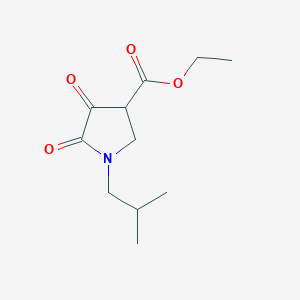
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam (cyclic amide) structure. The compound’s unique structure and functional groups make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-substituted pyrroles with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-butyrate: Similar structure but with a butyrate group instead of a carboxylate group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
属性
CAS 编号 |
5336-47-0 |
|---|---|
分子式 |
C11H17NO4 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-11(15)8-6-12(5-7(2)3)10(14)9(8)13/h7-8H,4-6H2,1-3H3 |
InChI 键 |
XPKROLUUNMZALC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


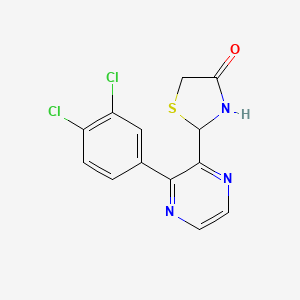
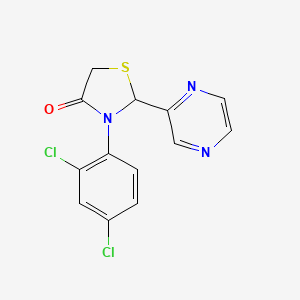


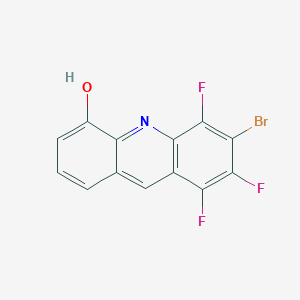
![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)

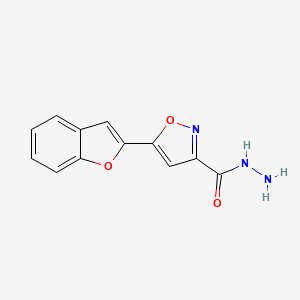
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
